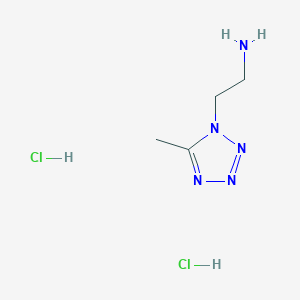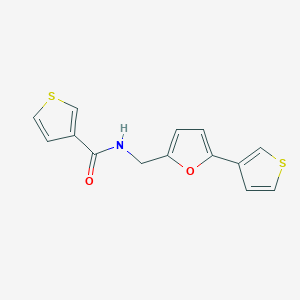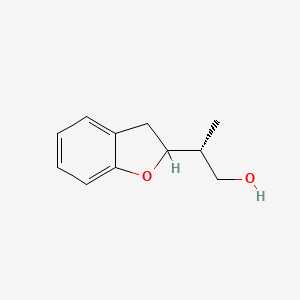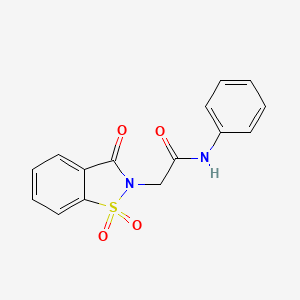
Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide is an organic compound with the molecular formula C7H10N2O2S·HBr. This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide typically involves the following steps :
Preparation of Ethyl 2-chloroacetoacetate: Ethyl acetoacetate is reacted with N-bromosuccinimide in the presence of a radical initiator to form ethyl 2-chloroacetoacetate.
Cyclization with Thiourea: Ethyl 2-chloroacetoacetate is then reacted with thiourea in an ethyl acetate solution, with sodium carbonate as a base, at a temperature of 40-55°C. The reaction mixture is heated to 60-70°C and maintained for 5-5.5 hours.
Isolation and Purification: The reaction mixture is cooled, filtered, and the filtrate is added to water. The pH is adjusted to 9-10 using caustic soda, and the product is isolated by filtration and dried under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Derivatives with various substituents on the amino group.
Oxidation Products: Oxidized thiazole derivatives.
Condensation Products: Amides and esters formed from the carboxylate group.
科学研究应用
Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
作用机制
The mechanism of action of ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide involves its interaction with various molecular targets . The compound can bind to DNA and proteins, affecting their function. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase, leading to DNA damage and cell death. The specific pathways and targets depend on the particular biological context and the structure of the derivative.
相似化合物的比较
Ethyl 2-amino-5-methylthiazole-4-carboxylate hydrobromide can be compared with other thiazole derivatives :
Ethyl 2-methylthiazole-4-carboxylate: Lacks the amino group, resulting in different reactivity and biological activity.
2-Amino-6-methylbenzothiazole: Contains a benzene ring fused to the thiazole ring, altering its electronic properties and biological activity.
5-Acetyl-2-amino-4-methylthiazole: Contains an acetyl group, which can participate in different chemical reactions compared to the carboxylate group.
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities.
属性
IUPAC Name |
ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.BrH/c1-3-11-6(10)5-4(2)12-7(8)9-5;/h3H2,1-2H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFMXBVAGQYXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698909-07-7 |
Source


|
| Record name | ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530099.png)
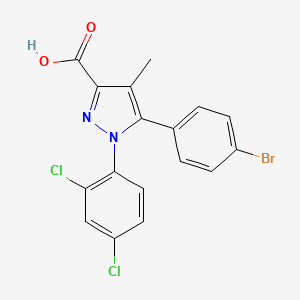
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2530102.png)
